molecular formula C20H18N4O2S B2758155 (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1226451-61-1

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2758155
CAS No.: 1226451-61-1
M. Wt: 378.45
InChI Key: LHXPUGIEAUOSJJ-UHFFFAOYSA-N
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Description

(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a recognized high-affinity agonist for the GPR35 receptor, a Class A G protein-coupled receptor that is an emerging target in immunology and metabolic disease research source . This compound exhibits potent activity at GPR35, with studies indicating its ability to induce β-arrestin recruitment and internalization of the receptor, making it a valuable pharmacological tool for probing GPR35-mediated signaling pathways source . Its primary research value lies in its application for investigating the role of GPR35 in various physiological and pathological processes, including immune cell function , inflammatory responses , and metabolic regulation . Researchers utilize this compound to elucidate mechanisms in diseases such as diabetes, inflammatory bowel disease, and neuropathic pain, where GPR35 activation has been implicated. The selectivity and potency of this agonist provide a critical means to dissect complex receptor functions in native systems and validate GPR35 as a therapeutic target.

Properties

IUPAC Name

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-20(16-12-14-4-1-2-5-15(14)21-16)24-9-7-13(8-10-24)18-22-23-19(27-18)17-6-3-11-26-17/h1-6,11-13,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPUGIEAUOSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves multi-step organic synthesis One common approach starts with the preparation of the furan-2-yl and 1,3,4-thiadiazole intermediates These intermediates are then coupled with a piperidine derivative under controlled conditions

    Furan-2-yl Intermediate: This can be synthesized from furfural through oxidation and subsequent cyclization reactions.

    1,3,4-Thiadiazole Intermediate: This is often prepared by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The furan-2-yl and 1,3,4-thiadiazole intermediates are coupled with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Condensation with Indole: The final step involves the condensation of the coupled product with an indole derivative, typically under reflux conditions in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation Products: Furanones and other oxidized derivatives.

    Reduction Products: Thiadiazoline derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that derivatives of thiadiazole possess significant anticancer activity. For example, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines exhibited higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .
  • Molecular Docking Studies : These studies can provide insights into the binding affinities of the compound with proteins implicated in cancer pathways. Such analyses are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced activity.

Activity Against Resistant Strains

The rapid emergence of antibiotic-resistant bacteria underscores the need for new antibacterial agents. Compounds similar to (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone have shown promise against resistant strains such as those classified under the ESKAPE pathogens .

Case Studies

  • Inhibition Assays : A study demonstrated that certain thiadiazole derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested using disk diffusion methods with notable inhibition zones observed against E. coli and S. aureus strains .
  • Hybrid Compounds : The synthesis of hybrid compounds combining thiadiazole with other scaffolds has led to enhanced antibacterial properties. These hybrids have been shown to inhibit the growth of clinical strains resistant to conventional antibiotics .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization of conditions to maximize yield and purity. Key steps include:

  • Formation of Thiadiazole Ring : Utilizing appropriate reagents to facilitate the formation of the thiadiazole structure.
  • Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution reactions.
  • Indole Integration : Finalizing the synthesis by incorporating the indole group to complete the molecular structure.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(2H-benzodioxol-5-yl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidineBenzodioxole ringAnticancer activity against various cell lines
5-(benzylthio)-1,3,4-thiadiazol-2-yl derivativesThioether substituentNotable cytotoxicity against leukemia cells
5-(4-chlorophenylamino)-1,3,4-thiadiazoleChlorinated phenyl groupAntiproliferative activity against lung carcinoma

This table illustrates how the unique combination of functional groups in this compound may enhance its lipophilicity and bioavailability compared to other derivatives.

Mechanism of Action

The mechanism of action of (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiadiazole ring may contribute to the compound’s ability to chelate metal ions, influencing its biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name/Structure Key Substituents/Features Bioactivity Insights (if available)
Target Compound Thiadiazole (furan-2-yl), indol-2-yl methanone Not reported in evidence
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole core, piperidine Synthetic focus; no bioactivity data
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiadiazole (4-fluorophenyl), thiazolidinone Potential antimicrobial (structural analogy)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indol-3-yl, pyridin-3-yl methanone Not reported in evidence

Key Observations :

  • Heterocycle Impact : The thiadiazole core in the target compound and ’s analogue may confer higher metabolic stability compared to tetrazole derivatives () due to sulfur’s electron-withdrawing effects .
  • Substituent Position : The indol-2-yl group in the target compound vs. indol-3-yl in ’s compound could lead to divergent binding affinities. For example, indole-2-substituted compounds often exhibit enhanced selectivity for serotonin receptors compared to 3-substituted variants .
  • Functional Groups : The furan-2-yl substituent in the target compound may improve solubility compared to fluorophenyl groups (), but with reduced electron-deficient character .

Critical Analysis :

  • The target compound’s synthesis likely requires multi-step heterocycle assembly, similar to and . However, the absence of a thiazolidinone ring (as in ) simplifies purification .

Biological Activity

The compound (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and biological activities based on recent studies.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps that integrate a furan ring, a thiadiazole moiety, and a piperidine structure. The following methods are commonly employed:

  • Furan Ring Formation : Cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
  • Thiadiazole Ring Formation : Reaction of thiosemicarbazide with carboxylic acids under dehydrating conditions.
  • Piperidine Integration : Nucleophilic substitution reactions where the furan-thiadiazole intermediate reacts with piperidine derivatives.

These structural components contribute to the compound's diverse biological activities.

2.1 Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
4iMCF-72.32
4hMCF-73.21
New ThioketonesHepG210.10

In vitro studies have demonstrated that modifications to the piperidine and thiadiazole moieties can enhance cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The introduction of lipophilic groups has been shown to improve activity significantly.

2.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties:

  • Mechanism : The compound disrupts cell wall integrity and increases cellular permeability in fungi, leading to cell death.
Target OrganismActivityReference
Botrytis cinereaSignificant antifungal effects
Various pathogenic fungiDisruption of cell membranes

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Interaction : The furan and thiadiazole rings interact with various enzymes and receptors, modulating their activity.
  • Cell Cycle Disruption : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells by inhibiting key regulatory proteins.

4. Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

Case Study 1: Anticancer Efficacy

A study evaluated a series of novel thiadiazole derivatives against multiple cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Antifungal Potential

Another investigation focused on the antifungal properties of indole derivatives containing thiadiazole moieties. Results showed that these compounds could serve as effective fungicides against plant pathogens.

Q & A

Q. What are the key considerations for synthesizing (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone?

The synthesis involves multi-step reactions:

  • Step 1: Cyclocondensation of furan-2-carboxylic acid hydrazide with carbon disulfide to form the thiadiazole ring.
  • Step 2: Piperidine functionalization via nucleophilic substitution or acylation.
  • Step 3: Coupling the thiadiazole-piperidine intermediate with 1H-indole-2-carbonyl chloride under basic conditions (e.g., triethylamine).
    Critical parameters :
  • Temperature control (60–80°C for cyclization steps).
  • Catalysts (e.g., p-toluenesulfonic acid for thiadiazole formation).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks (e.g., furan protons at δ 6.3–7.1 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups.
  • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro enzymatic assays : Test inhibition of kinases (e.g., Aurora A) or proteases linked to cancer pathways.
  • Cytotoxicity : Use MTT assays against HeLa or MCF-7 cell lines.
  • Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction engineering : Switch batch reactors to continuous flow systems for better heat/mass transfer .
  • Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Catalyst screening : Test Pd/C or Ni-based catalysts for coupling steps to enhance efficiency .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace furan with thiophene, vary indole positions).
  • Biological testing : Compare IC50_{50} values across analogs (see Table 1).
  • Computational modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .

Q. Table 1. Activity Comparison of Structural Analogs

Compound ModificationTarget (IC50_{50}, μM)Selectivity Index
Furan → ThiopheneAurora A: 0.4512.3
Indole-2-yl → Indole-3-ylHDAC6: 1.28.7
Piperidine → AzetidineEGFR: 2.83.9
Data adapted from and .

Q. How to resolve discrepancies in biological activity data across studies?

  • Purity validation : Re-analyze batches via LC-MS to rule out impurities (>99% purity required for reproducibility) .
  • Assay standardization : Use orthogonal methods (e.g., SPR alongside enzymatic assays) to confirm target engagement.
  • Statistical rigor : Apply ANOVA to compare inter-lab variability, with p < 0.05 considered significant .

Q. What strategies mitigate off-target effects in in vivo models?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance selectivity.
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models.
  • Metabolite identification : Use HR-MS to detect and characterize major metabolites .

Methodological Notes

  • Key references : Peer-reviewed synthesis protocols (–4), biological assays (), and computational tools ().

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